An In-depth Technical Guide to 2-Phenylthio-5-propionylphenylacetic acid
An In-depth Technical Guide to 2-Phenylthio-5-propionylphenylacetic acid
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties of 2-Phenylthio-5-propionylphenylacetic acid, a key intermediate in the synthesis of various pharmaceutical compounds. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its synthesis, characterization, and handling. The guide synthesizes technical data with practical considerations to support its application in chemical research and development.
Nomenclature and Chemical Identity
2-Phenylthio-5-propionylphenylacetic acid is a substituted phenylacetic acid derivative. It is crucial to distinguish this compound from the structurally related non-steroidal anti-inflammatory drug (NSAID) Pelubiprofen, as there can be confusion between the two in various databases.
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IUPAC Name: 2-(5-propionyl-2-(phenylthio)phenyl)acetic acid
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Synonyms: 5-Propionyl-2-(phenylthio)benzeneacetic acid
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CAS Number: 103918-73-6[1]
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Molecular Formula: C₁₇H₁₆O₃S[2]
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Molecular Weight: 300.37 g/mol [2]
Chemical Structure:
Figure 1: Chemical structure of 2-Phenylthio-5-propionylphenylacetic acid.
Physicochemical Properties
A summary of the key physicochemical properties of 2-Phenylthio-5-propionylphenylacetic acid is presented in the table below. These properties are essential for designing synthetic routes, developing analytical methods, and formulating this compound.
| Property | Value | Source |
| Physical State | Solid, white to off-white powder | [1] |
| Melting Point | 108-110 °C | [1] |
| Boiling Point (Predicted) | 499.4 ± 45.0 °C | [1] |
| Density (Predicted) | 1.26 ± 0.1 g/cm³ | [1] |
| pKa (Predicted) | 4.01 ± 0.10 | [1] |
| Solubility | Slightly soluble in DMSO and Methanol | [1] |
Synthesis and Manufacturing
2-Phenylthio-5-propionylphenylacetic acid is typically synthesized through a multi-step process. The following is a representative synthetic route based on related chemical transformations. The choice of reagents and reaction conditions is critical for achieving high yield and purity.
Synthetic Pathway Overview
A plausible synthetic route involves the protection of the ketone, followed by bromination and subsequent rearrangement and hydrolysis. This approach is advantageous as it avoids side reactions and simplifies purification.
Figure 2: Synthetic pathway for a related compound, illustrating a similar strategy.
Detailed Experimental Protocol (Illustrative)
The following protocol is an illustrative example of how a related compound, 2-(3-carboxymethyl-4-thiophenyl-phenyl) propionic acid, is synthesized, which can be adapted for the target molecule.[3]
Step 1: Ketal Protection
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To a solution of 5-propionyl-2-phenyl phenylacetate (starting material) in a suitable solvent (e.g., toluene), add neopentyl glycol and an orthoformate.
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Add a catalytic amount of p-toluenesulfonic acid.
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Heat the mixture to reflux with a Dean-Stark apparatus to remove water.
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Monitor the reaction by TLC or HPLC until the starting material is consumed.
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Upon completion, cool the reaction mixture and neutralize the acid catalyst.
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Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.
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Concentrate the solvent under reduced pressure to obtain the crude neopentyl glycol ketal intermediate.
Causality: The protection of the ketone as a ketal prevents it from reacting in the subsequent bromination step, ensuring regioselectivity.
Step 2: Bromination
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Dissolve the ketal intermediate in a suitable solvent (e.g., dichloromethane).
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Cool the solution in an ice bath.
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Slowly add a solution of molecular bromine in the same solvent.
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Stir the reaction mixture at low temperature and monitor its progress.
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Once the reaction is complete, quench the excess bromine with a reducing agent (e.g., sodium thiosulfate solution).
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Separate the organic layer, wash with water and brine, and dry.
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Evaporate the solvent to yield the brominated intermediate.
Causality: The bromination occurs at the position activated by the phenylthio group.
Step 3: Rearrangement, Hydrolysis, and Acidification
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Treat the brominated intermediate with a Lewis acid (e.g., zinc bromide) to induce rearrangement.
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Follow this with hydration and acidification to hydrolyze the ester and ketal, and to protonate the carboxylic acid.
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The final product, 2-Phenylthio-5-propionylphenylacetic acid, is then isolated by filtration or extraction.
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Purify the crude product by recrystallization or column chromatography.
Causality: The Lewis acid facilitates the rearrangement, and the subsequent workup unmasks the functional groups to yield the final product.
Analytical Methodologies
Accurate and precise analytical methods are essential for the quality control of 2-Phenylthio-5-propionylphenylacetic acid. High-Performance Liquid Chromatography (HPLC) is a commonly used technique for this purpose.
HPLC Method for Purity and Assay
Instrumentation:
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HPLC system with a UV detector
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C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm)
Mobile Phase:
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A gradient mixture of acetonitrile and water with 0.1% trifluoroacetic acid.
Protocol:
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Standard Preparation: Accurately weigh and dissolve a reference standard of 2-Phenylthio-5-propionylphenylacetic acid in the mobile phase to a known concentration.
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Sample Preparation: Prepare the sample to be analyzed by dissolving it in the mobile phase to a similar concentration as the standard.
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Chromatographic Conditions:
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Flow rate: 1.0 mL/min
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Injection volume: 10 µL
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Column temperature: 25 °C
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Detection wavelength: 254 nm
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Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.
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Calculation: Determine the purity and assay of the sample by comparing the peak areas with those of the reference standard.
Figure 3: General workflow for HPLC analysis.
Applications in Research and Development
2-Phenylthio-5-propionylphenylacetic acid serves as a valuable building block in organic synthesis. Its structural features, including the carboxylic acid, ketone, and phenylthio groups, allow for a variety of chemical transformations. It is primarily used as an intermediate in the synthesis of more complex molecules, including active pharmaceutical ingredients. For instance, it is a precursor in the synthesis of certain NSAIDs and other therapeutic agents.
Safety and Handling
As with any chemical compound, proper safety precautions should be taken when handling 2-Phenylthio-5-propionylphenylacetic acid.
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General Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
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Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
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Disposal: Dispose of in accordance with local, state, and federal regulations.
It is recommended to consult the Material Safety Data Sheet (MSDS) for detailed safety information before handling this compound.
Conclusion
2-Phenylthio-5-propionylphenylacetic acid is a key chemical intermediate with well-defined properties. This guide provides a comprehensive overview of its chemical identity, physicochemical properties, synthesis, analytical methods, and handling procedures. The information presented herein is intended to support researchers and developers in the effective and safe utilization of this compound in their scientific endeavors.
References
- Google Patents. (n.d.). Novel salts of pelubiprofen, preparation method thereof and pharmaceutical compositions comprising thereof.
-
ACS Publications. (2023). Solubility Enhancement of the Nonsteroidal Anti-inflammatory Drug of Pelubiprofen Salts. Crystal Growth & Design. Retrieved from [Link]
-
Wikipedia. (n.d.). Pelubiprofen. Retrieved from [Link]
-
IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). pelubiprofen. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021). Development of Pelubiprofen Tromethamine with Improved Gastrointestinal Safety and Absorption. PMC. Retrieved from [Link]
-
Patsnap Synapse. (2024). What is the mechanism of Pelubiprofen?. Retrieved from [Link]
-
PubMed. (2023). Pharmacokinetic and Pharmacodynamic Characteristics of Pelubiprofen Tromethamine vs. Pelubiprofen in Healthy Subjects. Retrieved from [Link]
-
PubChem. (n.d.). 2-Phenylthio-5-propionylphenylacetic acid. Retrieved from [Link]
-
Arabian Journal of Chemistry. (n.d.). Analytical methods for quantification of non-steroidal anti-inflammatory drugs in pharmaceutical and biological samples: An overview of developments in the last decade. Retrieved from [Link]
-
PubMed. (2018). Characterization of the mechanism of action of the fungicide fenpicoxamid and its metabolite UK-2A. Retrieved from [Link]
-
PubMed. (n.d.). Anti-inflammatory effect of pelubiprofen, 2-[4-(oxocyclohexylidenemethyl)-phenyl]propionic acid, mediated by dual suppression of COX activity and LPS-induced inflammatory gene expression via NF-κB inactivation. Retrieved from [Link]
-
ClinicalTrials.gov. (2014). Phase 1 Study to Compare the Pharmacokinetic Characteristics and Food Effect of Pelubiprofen (30mg) Tablet IR and Pelubiprofen SR (as a Pelubiprofen 45 mg) Tablet in Healthy Subjects. Retrieved from [Link]
-
MDPI. (n.d.). The Efficacy and Safety of Pelubiprofen in the Treatment of Acute Upper Respiratory Tract Infection: A Multicenter, Randomized, Double-Blind, Non-Inferiority Phase III Clinical Trial Compared to Loxoprofen. Retrieved from [Link]
-
PubMed. (n.d.). Pharmacokinetic Interactions Between Pelubiprofen and Eperisone Hydrochloride: A Randomized, Open-label, Crossover Study of Healthy Korean Men. Retrieved from [Link]
-
Organic Syntheses Procedure. (n.d.). 3-morpholino-2-phenylthioacrylic acid morpholide and 5-(4-bromobenzoyl-2-(4-morpholino)-3-phenylthiophene. Retrieved from [Link]
- Google Patents. (n.d.). Preparation method of 2-(3-carboxymethyl-4-thiophenyl-phenyl) propionic acid.
Sources
- 1. 2-Phenylthio-5-propionylphenylacetic acid | 103918-73-6 [chemicalbook.com]
- 2. 2-Phenylthio-5-propionylphenylacetic acid | C17H16O3S | CID 13650250 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CN103351318A - Preparation method of 2-(3-carboxymethyl-4-thiophenyl-phenyl) propionic acid - Google Patents [patents.google.com]
